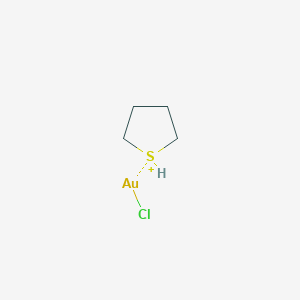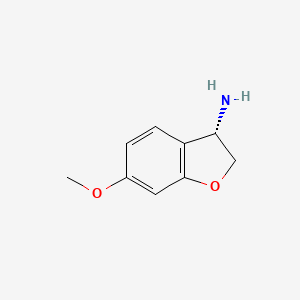
(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound belonging to the benzofuran class of organic molecules. This compound is characterized by the presence of a methoxy group at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that distinguishes it from its ®-counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Chiral Resolution: The separation of the (S)-enantiomer from the racemic mixture can be performed using chiral chromatography or other resolution methods.
Industrial Production Methods: Industrial production of (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
®-6-Methoxy-2,3-dihydrobenzofuran-3-amine: The enantiomer of the (S)-compound with different spatial arrangement.
6-Methoxybenzofuran: Lacks the amine group at the 3rd position.
2,3-Dihydrobenzofuran-3-amine: Lacks the methoxy group at the 6th position.
Uniqueness: (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its specific chiral configuration and the presence of both methoxy and amine groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
UBNFZTRISBVHJR-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@@H](CO2)N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


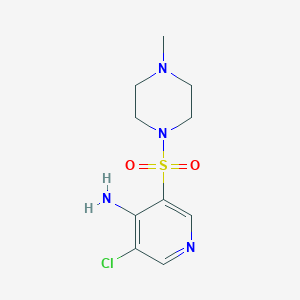
![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
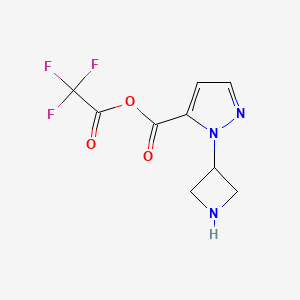
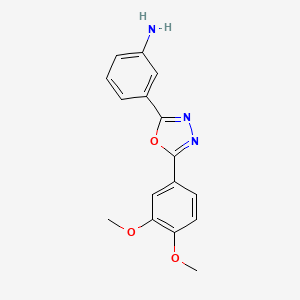
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
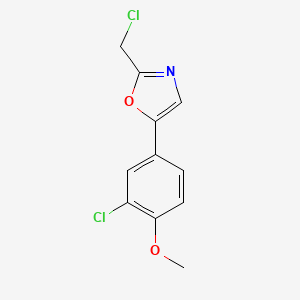
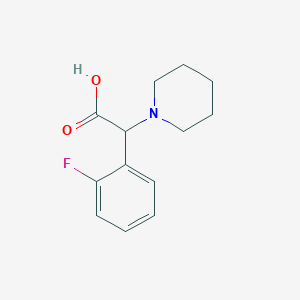
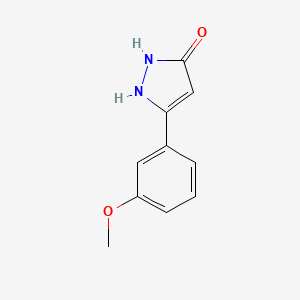
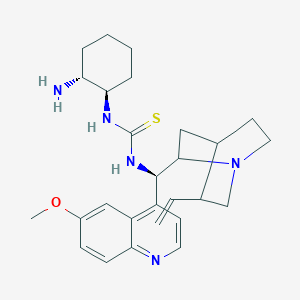
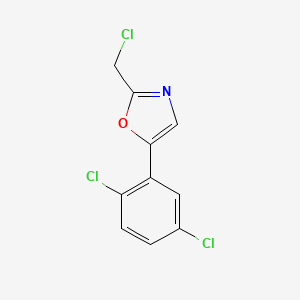
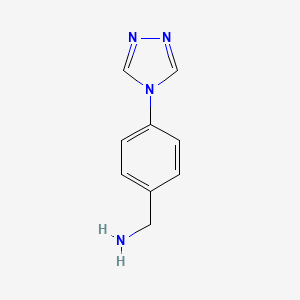
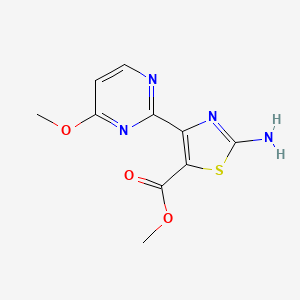
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)
